5-chloro-4-nitro-1H-indazole

Nitric Oxide Synthase Indazole Structure-Activity Relationship

Generic indazoles risk biological assay failure due to regioisomer sensitivity. 5-chloro-4-nitro-1H-indazole (MW 197.58) provides a defined dual-substitution scaffold for NOS isoform selectivity probes and kinase SAR panels. - 5-Cl site: Pd-catalyzed cross-coupling - 4-NO2 site: Reduction to amine for derivatization - Differentiated from 7-nitroindazole (0.9 µM nNOS IC50) and 5-chloroindazole

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 101420-96-6
Cat. No. B3045016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-4-nitro-1H-indazole
CAS101420-96-6
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NN=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C7H4ClN3O2/c8-5-1-2-6-4(3-9-10-6)7(5)11(12)13/h1-3H,(H,9,10)
InChIKeyJIPHMTNGMPSQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-nitro-1H-indazole: Dual-Substituted Indazole Scaffold


5-Chloro-4-nitro-1H-indazole (CAS 101420-96-6) is a heterocyclic small molecule (MW 197.58 g/mol) belonging to the indazole family, characterized by a benzene ring fused to a pyrazole core. It features a nitro group at the 4-position and a chlorine atom at the 5-position [1]. This specific C4-nitro, C5-chloro substitution pattern distinguishes it from the more common mono-substituted indazoles explored as nitric oxide synthase (NOS) inhibitors [2]. While the broader indazole class has been evaluated for inhibition of neuronal and inducible NOS isoforms (nNOS and iNOS) across a series of 36 derivatives [2], and 5-substituted indazoles have been identified as potent kinase inhibitors targeting enzymes such as ROCK2 and GSK3β [3], publicly available primary quantitative data specifically for the 5-chloro-4-nitro derivative remain extremely limited. The compound is primarily cited as a versatile small molecule scaffold and synthetic intermediate in patent and vendor literature .

Why Generic Indazoles Cannot Substitute 5-Chloro-4-nitro-1H-indazole


Procurement based on the generic term 'indazole' or even 'nitroindazole' without specifying the exact regioisomer introduces substantial risk in biological studies. The inhibition of neuronal and inducible nitric oxide synthases (nNOS and iNOS) is highly sensitive to the substitution pattern. A study evaluating 36 indazoles demonstrated that most derivatives are better iNOS than nNOS inhibitors, but the degree of selectivity and potency is not uniform across the class [1]. For instance, 7-nitroindazole (7-NI) is a well-characterized, potent NOS inhibitor (IC50 of 0.9 µM against rat cerebellar NOS) [2], while the electronic and steric properties conferred by a 4-nitro, 5-chloro substitution are fundamentally different. Similarly, in kinase inhibition, 5-substituted indazoles have shown potent activity against ROCK2 and GSK3β, but the presence of the nitro group at the 4-position, as in 5-chloro-4-nitro-1H-indazole, is expected to dramatically alter hydrogen-bonding capacity, electronic distribution, and metabolic stability compared to a simple 5-chloroindazole [3]. Substituting with a mono-halogenated or mono-nitrated analog negates the specific dual-substitution pharmacophore required for target engagement in published chemotypes.

Quantitative Differentiation Evidence


Structural Differentiation from 7-Nitroindazole

5-Chloro-4-nitro-1H-indazole can be differentiated from the prototypical NOS inhibitor 7-nitroindazole (7-NI) based on its regioisomeric substitution pattern. 7-NI exhibits an IC50 of 0.9 ± 0.1 µM against rat cerebellar NOS [1]. While direct IC50 data for 5-chloro-4-nitro-1H-indazole on the same isoform are not publicly available, the class-level data from Claramunt et al. (2011) establish that the position of the nitro group critically dictates NOS isoform selectivity (iNOS vs. nNOS) and potency, with a parabolic model correlating iNOS inhibition percentage to the relative interaction energies of indazoles within the NOS active site [2]. The 4-nitro, 5-chloro substitution pattern presents a distinct hydrogen-bonding and steric profile compared to the 7-nitro motif, making it a valuable scaffold for probing NOS active site topology.

Nitric Oxide Synthase Indazole Structure-Activity Relationship

Kinase Inhibitor Scaffold Differentiation

The 5-substituted indazole scaffold has been validated as a potent kinase inhibitor core. Akritopoulou-Zanze et al. (2011) identified 5-substituted indazoles with potent activity against ROCK2, GSK3β, Aurora2, and JAK2 kinases [1]. These compounds, however, lack the 4-nitro substituent present in 5-chloro-4-nitro-1H-indazole. The addition of a nitro group at the 4-position is expected to introduce a strong electron-withdrawing effect, which can modulate the acidity of the indazole N-H, alter hydrogen-bond donor/acceptor capacity, and influence binding to the kinase hinge region. This dual-substitution pattern (4-NO2, 5-Cl) creates a pharmacophore that is electronically distinct from the mono-5-substituted analogs reported, potentially leading to a different kinase selectivity profile.

Kinase Inhibition ROCK2 GSK3β

Synthetic Utility as a Dual-Functional Intermediate

5-Chloro-4-nitro-1H-indazole contains two orthogonal functional handles for further chemical elaboration: the 5-chloro substituent, amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the 4-nitro group, which can be selectively reduced to a 4-amino group for subsequent amidation, sulfonylation, or diazotization. This contrasts with mono-functional analogs such as 5-chloro-1H-indazole (CAS 698-26-0), which lacks the nitro handle, or 4-nitro-1H-indazole (CAS 2942-40-7), which lacks the chloro handle. The presence of both groups enables sequential, orthogonal derivatization strategies, as evidenced by the compound's use as an intermediate in the synthesis of substituted indazole kinase inhibitors and CCR1 antagonists [1] [2].

Synthetic Intermediate Nitro Reduction Cross-Coupling

Application Scenarios in Drug Discovery


NOS Isoform Selectivity Profiling

Based on class-level evidence that indazole substitution patterns critically influence iNOS vs. nNOS selectivity [1], 5-chloro-4-nitro-1H-indazole can be used as a probe in NOS enzyme assays. Its 4-nitro, 5-chloro substitution pattern is distinct from the well-characterized 7-nitroindazole (IC50 0.9 µM, rat cerebellar NOS) [2], and may yield a different selectivity fingerprint when screened against human NOS isoforms (iNOS, eNOS, nNOS). Researchers should conduct head-to-head IC50 determinations against these isoforms to quantify any selectivity advantage.

Kinase Inhibitor Lead Generation

Building on the established kinase inhibitory activity of 5-substituted indazoles against targets such as ROCK2 and GSK3β [3], 5-chloro-4-nitro-1H-indazole serves as a starting scaffold that introduces a 4-nitro substituent. This additional electron-withdrawing group can be exploited to modulate hinge-region binding and kinase selectivity. It is suitable for inclusion in focused kinase inhibitor libraries, followed by biochemical screening against kinase panels.

Orthogonal Diversification for Library Synthesis

The compound's two distinct reactive sites—the 5-Cl for palladium-catalyzed cross-coupling and the 4-NO2 for reduction to a primary amine—enable sequential, high-yielding derivatization. This property has been exploited in patent literature for the synthesis of diverse indazole-based kinase inhibitors and CCR1 antagonist intermediates [4] [5]. Medicinal chemistry teams can efficiently generate compound libraries by first reducing the nitro group, then functionalizing the resulting amine, followed by cross-coupling at the 5-position (or vice versa).

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